4-amino-2-chloro-N-phenylbenzamide
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Overview
Description
“4-amino-2-chloro-N-phenylbenzamide” is a chemical compound with the CAS Number: 179687-09-3 . It has a molecular weight of 246.7 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H11ClN2O/c14-12-8-9 (15)6-7-11 (12)13 (17)16-10-4-2-1-3-5-10/h1-8H,15H2, (H,16,17) . This code provides a unique representation of the molecule’s structure.
Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 246.7 .
Scientific Research Applications
Synthesis and Chemical Properties
- 4-Amino-2-chloro-N-phenylbenzamide and its derivatives have been extensively studied in the context of synthesis and chemical properties. For instance, Feng Bai-cheng (2009) detailed the synthesis of a related compound, 4-Amino-N-[3-(2-hydroxyethyl)sulfonylsulfatide]phenylbenzamide, using specific hydrogenation and esterification processes, achieving high yields under optimized conditions (Feng Bai-cheng, 2009). Similarly, Mao Duo (2000) reported on the synthesis of 4-amino N [3 (2 hydroxyethyl)sulfonyl]phenylbenzamide, providing insights into optimal conditions for catalytic hydrogenation (Mao Duo, 2000).
Pharmacological Research
- The pharmacological properties of this compound derivatives have been explored in various studies. For instance, V. Bailleux et al. (1995) synthesized a series of 4-nitro-N-phenylbenzamides and evaluated their anticonvulsant properties, finding significant efficacy in certain derivatives (V. Bailleux et al., 1995). Similarly, S. Kalo et al. (1995) investigated the gastroprokinetic activity of various benzamide derivatives, identifying compounds with potential as prokinetic agents (S. Kalo et al., 1995).
Antimicrobial and Antifungal Applications
- Some studies have focused on the antimicrobial and antifungal properties of this compound derivatives. For example, L. Kubicová et al. (2000) synthesized and evaluated a series of 2-amino-N-phenylbenzamides for their antimycobacterial and antifungal properties, finding good activity against specific strains of mycobacteria (L. Kubicová et al., 2000). Additionally, Xiang Wen-liang (2011) synthesized 2-Chloro-N-phenylbenzamide and evaluated its antifungal activity, demonstrating its efficacy against certain plant pathogens (Xiang Wen-liang, 2011).
Safety and Hazards
Properties
IUPAC Name |
4-amino-2-chloro-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-12-8-9(15)6-7-11(12)13(17)16-10-4-2-1-3-5-10/h1-8H,15H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIPGIJGCWPBEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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